
AZD8330: A Technical Guide to a Selective
MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZD8330

Cat. No.: B1684321 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AZD8330, also known as ARRY-424704 or ARRY-704, is a potent and selective, non-ATP

competitive inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2).[1]

[2][3] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, a

critical cascade that regulates cell proliferation, survival, and differentiation.[4] Dysregulation of

this pathway is a hallmark of many human cancers, making MEK an attractive target for

therapeutic intervention.[4] AZD8330 has been investigated for its potential as an anti-cancer

agent and has demonstrated tumor suppressive activity in various preclinical models.[4] This

technical guide provides a comprehensive overview of the chemical structure, properties, and

relevant experimental data for AZD8330.

Chemical Structure and Properties
AZD8330 is a synthetic organic compound belonging to the class of nicotinamides.[4] Its

chemical structure is characterized by a 2-[(2-fluoro-4-iodophenyl)amino]-N-(2-

hydroxyethoxy)-1,5-dimethyl-6-oxopyridine-3-carboxamide core.

Table 1: Chemical Identifiers of AZD8330
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Identifier Value

IUPAC Name

2-[(2-fluoro-4-iodophenyl)amino]-N-(2-

hydroxyethoxy)-1,5-dimethyl-6-oxopyridine-3-

carboxamide[1]

Synonyms ARRY-424704, ARRY-704, AZD-8330[1]

CAS Number 869357-68-6[1][5]

Molecular Formula C₁₆H₁₇FIN₃O₄[5][6]

Molecular Weight 461.23 g/mol [2][5]

Canonical SMILES
CC1=CC(=C(N(C1=O)C)NC2=C(C=C(C=C2)I)F

)C(=O)NOCCO[5]

InChI Key RWEVIPRMPFNTLO-UHFFFAOYSA-N[6]

Table 2: Physicochemical Properties of AZD8330

Property Value

XLogP 4.2[1]

Hydrogen Bond Donors 3[1]

Hydrogen Bond Acceptors 4[1]

Rotatable Bonds 7[1]

Topological Polar Surface Area 92.59 Å²[1]

Solubility
Soluble in DMSO (≥23.05 mg/mL) and Ethanol

(≥46.1 mg/mL); Insoluble in water.[3][7]

Mechanism of Action and Signaling Pathway
AZD8330 is an allosteric inhibitor of MEK1 and MEK2, meaning it binds to a site distinct from

the ATP-binding pocket.[1][2] This non-ATP competitive inhibition leads to the suppression of

MEK kinase activity, thereby preventing the phosphorylation and activation of its downstream

targets, ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2). The inhibition of ERK
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phosphorylation blocks the propagation of growth signals and ultimately leads to reduced cell

proliferation and tumor growth.

Upstream Signaling

MEK-ERK Cascade
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AZD8330 inhibits the RAS/RAF/MEK/ERK signaling pathway.

Pharmacological Properties and Efficacy
AZD8330 exhibits potent inhibitory activity against MEK1/2 with an IC₅₀ of 7 nM.[2][3][5] It is

highly selective and does not show significant inhibitory activity against a large panel of other

kinases at concentrations up to 10 µM.[2]

Table 3: In Vitro and In Vivo Activity of AZD8330
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Assay Type Model Endpoint Result

Enzymatic Assay
Recombinant

MEK1/ERK2
IC₅₀ 7 nM[2][3][5]

Cell-Based Assay

Human Osteosarcoma

Cell Lines (MOS,

U2OS, 143B)

ERK Phosphorylation Inhibition at 0.5 µM[5]

Cell Viability Assay

Osteosarcoma Cell

Lines (MOS, U2OS,

143b)

Decreased Viability
Concentration-

dependent

In Vivo Xenograft
Calu-6 Nude Rat

Model

Tumor Growth

Inhibition

>80% at 0.4 mg/kg

(once daily)[2]

Pharmacodynamics Calu-6 Rat Xenograft
ERK Phosphorylation

Inhibition

>90% for 4-8 hours at

1.25 mg/kg (single

oral dose)[2]

Experimental Protocols
MEK1 Enzymatic Assay
This protocol outlines the determination of the in vitro inhibitory activity of AZD8330 against

MEK1.
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Reagent Preparation

Assay Procedure

Purified active MEK1
(5 nM)

Incubate reagents at RT
for 45 minutes

ERK2 substrate
(1 µM)

AZD8330
(0-80 nM)

[γ-³³P]ATP
(10 µM)

Initiates reaction

Assay Buffer

Stop reaction with 25% TCA

Precipitate proteins

Trap precipitates on
glass fiber filter plates

Wash with 0.5% phosphoric acid

Measure radioactivity via
scintillation counting
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Workflow for the MEK1 enzymatic inhibition assay.

Methodology:
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Reagent Preparation: A constitutively active, hexahistidine-tagged MEK1 is expressed in and

purified from baculovirus-infected Hi5 insect cells.[2][3] The assay is performed in a 96-well

polypropylene plate.

Reaction Mixture: The incubation mixture (100 µL) consists of 25 mM HEPES (pH 7.4), 10

mM MgCl₂, 5 mM β-glycerolphosphate, 100 µM sodium orthovanadate, 5 mM DTT, 5 nM

MEK1, 1 µM ERK2, and varying concentrations of AZD8330 (0 to 80 nM) in 1% DMSO.[2][3]

Reaction Initiation and Incubation: The reaction is initiated by adding 10 µM ATP containing

0.5 µCi of [γ-³³P]ATP per well.[2][3] The plate is then incubated at room temperature for 45

minutes.[2][3]

Reaction Termination and Protein Precipitation: The reaction is stopped by adding an equal

volume of 25% trichloroacetic acid (TCA), which also precipitates the proteins.[2][3]

Measurement of Radioactivity: The precipitated proteins are trapped on glass fiber B filter

plates.[3] Unincorporated [γ-³³P]ATP is washed away with 0.5% phosphoric acid. The

amount of incorporated radiolabel is quantified using a liquid scintillation counter.[3]

Cell-Based Phospho-ERK Assay
This protocol details the measurement of MEK1/2 inhibition in a cellular context by quantifying

the phosphorylation of ERK.

Methodology:

Cell Culture and Treatment: Malme-3M melanoma cells are plated in 96-well plates and

treated with various concentrations of AZD8330 for 1 hour at 37°C.[3]

Cell Fixation and Permeabilization: Following treatment, the cells are fixed and

permeabilized to allow for antibody entry.[3]

Immunostaining: The cells are incubated with primary antibodies against both phospho-ERK

and total ERK1/2.[3]

Secondary Antibody Incubation: After washing, the cells are incubated with fluorescently-

labeled secondary antibodies.[3]
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Signal Detection and Normalization: The plates are analyzed on a fluorescence imager. The

phospho-ERK signal is normalized to the total ERK signal to account for any variations in cell

number.[3]

Conclusion
AZD8330 is a well-characterized, potent, and selective inhibitor of MEK1/2. Its defined

chemical structure, favorable physicochemical properties, and demonstrated efficacy in

preclinical models underscore its value as a research tool for investigating the

RAS/RAF/MEK/ERK signaling pathway. The detailed experimental protocols provided herein

offer a foundation for the further study and application of this compound in cancer research and

drug development. Although its clinical development was terminated at Phase 1, AZD8330
remains a valuable pharmacological agent for laboratory investigations.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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